(2S)-2-Amino-5-cyanopentanoic acid

Description

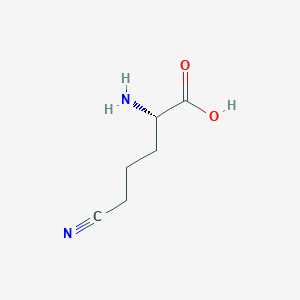

(2S)-2-Amino-5-cyanopentanoic acid is a non-proteinogenic amino acid characterized by a cyano (-CN) group at the 5th carbon of its pentanoic acid backbone and an (S)-configuration at the α-carbon. Its molecular formula is C₆H₉N₂O₂, with a molecular weight of 141.15 g/mol.

Properties

Molecular Formula |

C6H10N2O2 |

|---|---|

Molecular Weight |

142.16 g/mol |

IUPAC Name |

(2S)-2-amino-5-cyanopentanoic acid |

InChI |

InChI=1S/C6H10N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-3,8H2,(H,9,10)/t5-/m0/s1 |

InChI Key |

AAWKBLYYEHJYCW-YFKPBYRVSA-N |

Isomeric SMILES |

C(CC#N)C[C@@H](C(=O)O)N |

Canonical SMILES |

C(CC#N)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Cyanation of Halogenated Precursors

A prominent method involves the cyanation of halogenated amino acid derivatives or aromatic analogues, using metal cyanide reagents in the presence of catalysts.

According to a patent (WO2008082502A2), compounds structurally related to 2-amino-5-cyanobenzoic acid derivatives are prepared by reacting halogenated precursors with metal cyanide reagents (e.g., KCN or NaCN) in the presence of copper(I) salts and iodide salts as catalysts. The reaction typically proceeds in organic solvents such as xylenes, with isolation by filtration or solvent extraction. The yields are high (>95%) with reaction times of 3 to 6 hours.

The halogenated starting materials can be prepared by selective halogenation (bromination or chlorination) of amino acid derivatives or aromatic acids using reagents like bromine, chlorine, sulfuryl chloride, N-chlorosuccinimide (NCS), or N-bromosuccinimide (NBS).

This method is advantageous due to its operational simplicity, high yield, and ability to maintain amino substituents without side reactions.

Multi-step Synthesis from Anthranilic Acid Derivatives (Aromatic Analogues)

Though this method is more relevant to aromatic analogues such as 2-amino-5-chlorobenzonitrile, it provides insight into cyanation and amino acid derivative synthesis:

The synthesis involves ring chlorination of anthranilic acid using sulfuryl chloride to obtain 5-chloroanthranilic acid.

Conversion to acid chloride with thionyl chloride.

Amination with ammonia to form 2-amino-5-chlorobenzamide.

Dehydration of the amide using phosphorus pentoxide (P2O5) to yield 2-amino-5-chlorobenzonitrile.

While this route is for aromatic compounds, similar logic applies for aliphatic amino acids where halogenation, amination, and dehydration steps are adapted.

Synthesis via Isatoic Anhydride Intermediates

- Halogenated amino acid derivatives can also be prepared by reacting isatoic anhydride intermediates with alkyl amines in the presence of carboxylic acids, providing a route to amino-substituted cyanopentanoic acid derivatives.

Reaction Conditions and Purification

Typical cyanation reactions are conducted under mild heating (3–6 hours), using copper(I) salts as catalysts to facilitate nucleophilic substitution of halogens by cyanide.

Isolation of the product involves filtration if the product is a solid or extraction and washing if soluble.

Recrystallization from alcohols such as methanol is commonly employed for purification to achieve high purity.

Use of water-soluble copper chelating agents (e.g., 2,2'-thiodiethanol) prior to isolation helps remove residual copper salts, improving product purity.

Summary Table of Preparation Methods

| Method No. | Starting Material | Key Reagents & Catalysts | Reaction Type | Conditions | Yield & Purity | Notes |

|---|---|---|---|---|---|---|

| 1 | Halogenated amino acid derivative | Metal cyanide (KCN, NaCN), Cu(I) salt, iodide salt | Nucleophilic cyanation | 3–6 h, organic solvent (e.g., xylenes), mild heating | >95% yield, high purity | Efficient, scalable, preserves amino groups |

| 2 | Anthranilic acid (aromatic analog) | Sulfuryl chloride, thionyl chloride, ammonia, P2O5 | Halogenation, amination, dehydration | Sequential steps, reflux conditions | Satisfactory yield | Aromatic analog, informative for cyanation steps |

| 3 | Isatoic anhydride + alkyl amine | Carboxylic acid | Amination | Mild conditions | Not specified | Alternative route to amino-substituted cyanides |

Chemical and Physical Data Relevant to Preparation

Chemical Reactions Analysis

Types of Reactions: (2S)-2-Amino-5-cyanopentanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo compounds.

Reduction: The cyano group can be reduced to form primary amines.

Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation can be employed.

Substitution: Nucleophiles such as halides or amines can be used in the presence of suitable catalysts.

Major Products:

Oxidation: Formation of oxo compounds.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amino acids or nitriles.

Scientific Research Applications

Chemistry: (2S)-2-Amino-5-cyanopentanoic acid is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound can be used to study enzyme-substrate interactions and protein folding mechanisms. Its incorporation into peptides and proteins can provide insights into the structure-function relationships of biomolecules.

Medicine: This compound has potential applications in drug development. Its derivatives may exhibit pharmacological activities such as enzyme inhibition or receptor modulation, making it a candidate for therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and intermediates for various chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-5-cyanopentanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, while the cyano group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations and Physicochemical Properties

The following table compares (2S)-2-Amino-5-cyanopentanoic acid with key analogs based on functional groups, molecular weight, and substituents:

Key Observations:

Functional Group Diversity: The cyano group in this compound distinguishes it from analogs with ketones (e.g., 5-oxopentanoic acid) or hydroxyl groups (e.g., 5-hydroxy-4-methylpentanoic acid). This group enhances electrophilicity, making it reactive in synthetic pathways .

Steric and Electronic Effects: Bulky substituents (e.g., phenyl or dimethyl groups in C₃/C₅) in analogs like (2S)-2-Amino-3,3-dimethyl-5-phenylpentanoic acid likely reduce solubility in aqueous media but improve lipid membrane permeability, relevant for drug design . The hydroxyl group in (2S)-2-Amino-5-hydroxy-4-methylpentanoic acid increases polarity, favoring hydrogen bonding and solubility in polar solvents .

Biological Activity

(2S)-2-Amino-5-cyanopentanoic acid, also known as 2-amino-5-cyanovaleric acid, is an amino acid derivative that has garnered attention for its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and applications in various fields of research.

Chemical Structure and Properties

This compound is characterized by its unique chiral configuration and the presence of both amino and nitrile functional groups. These features contribute to its distinctive biological activities compared to similar compounds.

| Property | Details |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 126.16 g/mol |

| Chirality | S configuration (2S) |

| Functional Groups | Amino (-NH), Nitrile (-C≡N) |

The biological activity of this compound primarily involves its interaction with enzymes and receptors in metabolic pathways. It may act as a substrate or inhibitor for various enzymes involved in amino acid metabolism, influencing neurotransmitter synthesis and metabolic disorders.

Enzyme Interactions

- Amino Acid Metabolism : The compound may modulate the activity of enzymes responsible for amino acid catabolism, impacting overall metabolic homeostasis.

- Neurotransmitter Synthesis : It can influence the synthesis of neurotransmitters, potentially affecting neurological functions and disorders.

Biological Effects

Research indicates that this compound exhibits several notable biological effects:

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

- Anti-inflammatory Properties : There is evidence indicating that it may reduce inflammation, making it a candidate for therapeutic applications in inflammatory diseases.

- Neuroprotective Effects : Its role in neurotransmitter regulation points to potential neuroprotective effects, particularly in conditions like neurodegeneration.

Case Studies and Research Findings

- Inflammation Models : In studies involving animal models of inflammation, this compound demonstrated a reduction in inflammatory markers, suggesting its potential as an anti-inflammatory agent .

- Metabolic Disorders : Research has linked the compound to improved glucose metabolism in diabetic models, indicating its role in managing metabolic disorders .

- Neuropharmacology : Investigations into its effects on neurotransmitter levels have shown promise for treating conditions such as depression and anxiety .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| (R)-2-Amino-5-cyanopentanoic acid | Enantiomer of (S) | Different biological activities due to chiral configuration |

| 2-Amino-4-cyanobutanoic acid | Shorter carbon chain | Potentially different reactivity and biological effects |

| 2-Amino-6-cyanocaproic acid | Longer carbon chain | Variations in solubility and interaction profiles |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (2S)-2-Amino-5-cyanopentanoic acid, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The compound can be synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. SPPS offers high stereochemical control using Fmoc-protected intermediates, while solution-phase synthesis employs cyanogen bromide (CNBr) to introduce the cyano group at the ε-position of lysine derivatives. Enantiomeric purity is optimized by chiral catalysts (e.g., L-proline derivatives) and monitored via chiral HPLC .

- Key Parameters :

- Temperature (20–25°C for SPPS; 0–4°C for CNBr reactions).

- Solvent polarity (DMF for SPPS; aqueous-organic biphasic systems for solution-phase).

Q. How can researchers distinguish this compound from structurally similar analogs?

- Methodological Answer : Analytical techniques include:

- NMR : Distinct chemical shifts for the cyano group (~110–120 ppm in NMR) and chiral center protons.

- Mass Spectrometry : Exact mass (MW: 156.16 g/mol) and fragmentation patterns (e.g., loss of –CN group at m/z 109).

- Chromatography : Reverse-phase HPLC with retention time comparison against analogs like (2S)-2-Amino-3-cyanopropanoic acid .

Q. What are the recommended protocols for characterizing the compound’s stability under physiological conditions?

- Methodological Answer : Conduct accelerated degradation studies in PBS (pH 7.4) at 37°C over 72 hours. Monitor:

- Cyano Group Stability : FT-IR for C≡N stretch (2250 cm).

- Chiral Integrity : Polarimetry or circular dichroism (CD) to detect racemization.

- Degradation Products : LC-MS to identify hydrolyzed byproducts (e.g., lysine derivatives) .

Advanced Research Questions

Q. How does the cyano group in this compound influence its binding affinity to enzymes like lysine-specific demethylases (LSDs)?

- Methodological Answer : The cyano group enhances binding via:

- Hydrogen Bonding : Interaction with catalytic residues (e.g., JmjC domain in LSD1).

- Electrostatic Effects : Polarization of the active site.

- Experimental Validation :

- Isothermal Titration Calorimetry (ITC) : Measure values (reported range: 0.5–5 µM).

- Mutagenesis Studies : Replace binding-pocket residues (e.g., Tyr → Phe) to assess steric/electronic contributions .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different experimental models?

- Methodological Answer : Discrepancies may arise from:

- Cell Line Variability : Test in isogenic lines (e.g., HEK293 vs. HeLa) to control for endogenous enzyme levels.

- Redox Conditions : The cyano group’s stability varies under oxidative vs. reducing environments (e.g., use glutathione-depleted models).

- Data Normalization : Use internal standards (e.g., spiked deuterated lysine) in LC-MS-based assays .

Q. What advanced techniques are recommended for detecting this compound in protein post-translational modifications (PTMs)?

- Methodological Answer :

- Proteomic Workflow :

Enzymatic Digestion : Trypsin/Lys-C to generate PTM-containing peptides.

Enrichment : Anti-cyanolysozyme antibodies or hydrazine-based capture.

Detection : High-resolution LC-MS/MS (Orbitrap) with fragmentation focusing on m/z 156.06 (cyanolysine immonium ion) .

- Quantification : SILAC or TMT labeling for comparative studies.

Comparative Analysis of Structural Analogs

| Compound Name | Structural Feature | Key Functional Difference |

|---|---|---|

| This compound | Cyano group at ε-position | High reactivity with nucleophilic sites |

| (S)-Lysine | ε-amino group | Basic residue; prone to methylation |

| (2S)-2-Amino-5-azidopentanoic acid | Azido group at ε-position | Photoaffinity labeling applications |

Key Research Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.